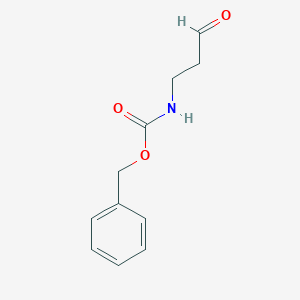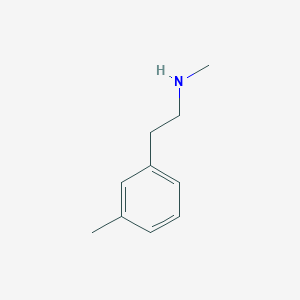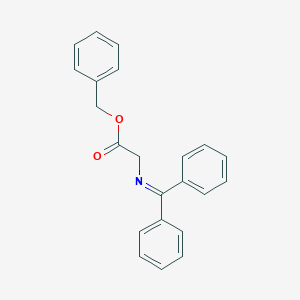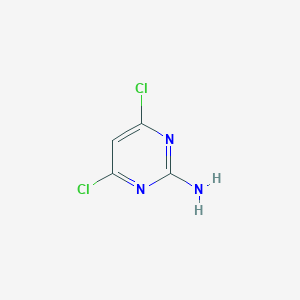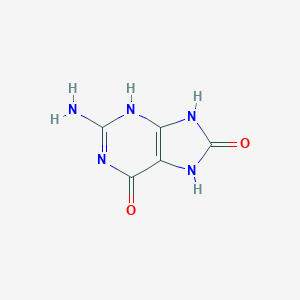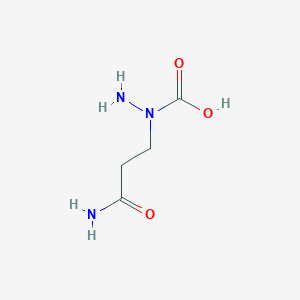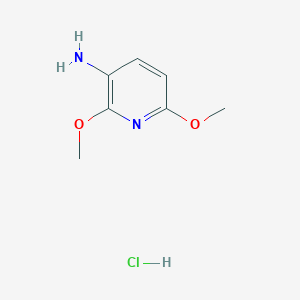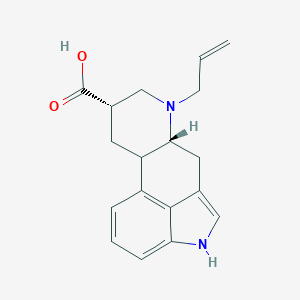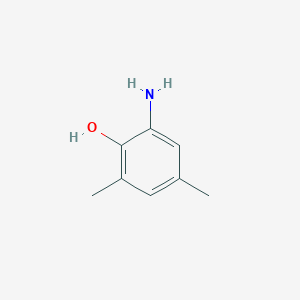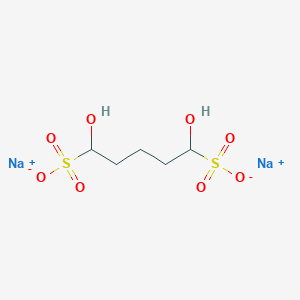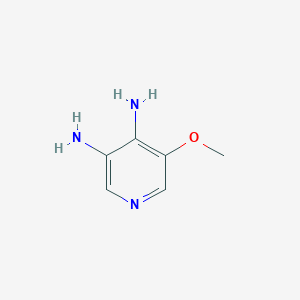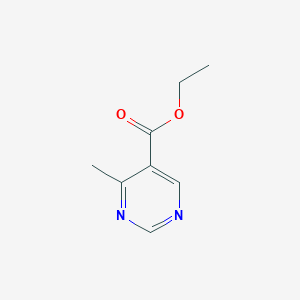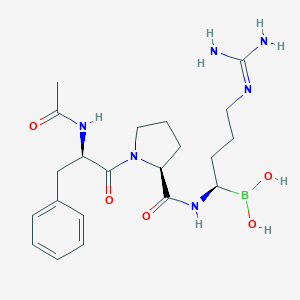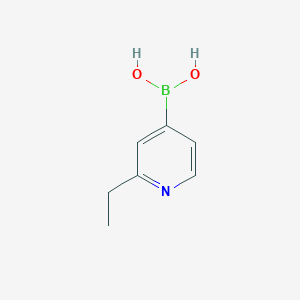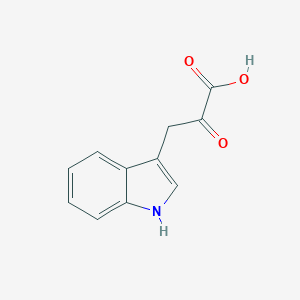
Indol-3-brenztraubensäure
Übersicht
Beschreibung
Indol-3-brenztraubensäure ist ein Ketoanalogon von Tryptophan, einer natürlich vorkommenden Aminosäure. Ihre chemische Formel lautet C₁₁H₉NO₃ und ihre Molekülmasse beträgt etwa 203,2 g/mol . Diese Verbindung ist ein oral aktiver Arylhydrocarbon-Rezeptor (AHR)-Agonist . AHR spielt eine entscheidende Rolle bei der Regulation der Genexpression und der Vermittlung von Reaktionen auf Umweltveränderungen.
Wissenschaftliche Forschungsanwendungen
Indol-3-brenztraubensäure findet Anwendung in:
Pflanzenbiologie: Als Vorläufer für IAA beeinflusst sie das Pflanzenwachstum, die Entwicklung und die Reaktion auf Umweltsignale.
Mikrobieller Metabolismus: Der IPA-Weg ist in grünen Pflanzen und nützlichen Mikroorganismen gut untersucht .
Hautgesundheit: Sie schützt vor UVB-induzierten Hautschäden .
Verhaltensforschung: Sie beeinflusst das Angstempfinden in Tiermodellen .
5. Wirkmechanismus:
This compound aktiviert den AHR-Signalweg und moduliert die Genexpression. Ihre Wirkungen umfassen Wechselwirkungen mit AHR-responsiven Elementen in Zielgenen .
Wirkmechanismus
Target of Action
Indole-3-pyruvic acid (IPA) primarily targets the Tryptophan Aminotransferase of Arabidopsis (TAA1) and flavin monooxygenases (YUCCAs) . These enzymes play a crucial role in the biosynthesis of the plant hormone auxin, which is essential for plant growth and development .
Mode of Action
IPA regulates TAA1 activity via negative feedback regulation . This regulation is achieved by both the reversibility of Tryptophan aminotransferase activity and the competitive inhibition of TAA1 activity by IPA . The IPA pathway is highly conserved throughout the plant kingdom and is essential for almost all of the major developmental processes .
Biochemical Pathways
IPA is involved in the biosynthesis of Indole-3-acetic acid (IAA), a plant hormone, through the IPA pathway . This pathway includes two steps: Tryptophan (Trp) is converted to IPA by TAA1, and then IPA is converted to IAA by YUCCAs . This pathway is regulated at multiple levels, including transcriptional and post-transcriptional regulation, protein modification, and feedback regulation .
Pharmacokinetics
It’s known that ipa regulates taa1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis . The Km value of IPA is 0.7 μM, and that of Trp is 43.6 M; this allows IPA to be maintained at low levels and prevents unfavorable nonenzymatic IAA formation from IPA in vivo .
Result of Action
The action of IPA results in the production of IAA, which plays a vital role in regulating plant growth, development, and response to environmental stress . In humans, IPA has been subjected to clinical trials and has shown a very good safety profile, relief from anxiety, and a better quality of sleep in patients treated with IPA .
Action Environment
The action of IPA can be influenced by environmental factors. For instance, in plants, local control of auxin biosynthesis through the IPA pathway regulates plant growth and development and the responses to biotic and abiotic stresses . In humans, the efficacy of IPA can be influenced by factors such as the individual’s health status and the presence of other medications .
Biochemische Analyse
Biochemical Properties
Indole-3-pyruvic acid plays a significant role in the biosynthesis of auxin, a plant hormone, through the indole-3-pyruvic acid pathway . It interacts with enzymes such as indole-3-pyruvate decarboxylase, which converts Indole-3-pyruvic acid to indole-3-acetaldehyde .
Cellular Effects
In the fungus Neurospora crassa, the deletion of the gene encoding indole-3-pyruvate decarboxylase results in an accumulation of higher levels of indole-3-lactic acid . This suggests that Indole-3-pyruvic acid influences cellular metabolism and function.
Molecular Mechanism
Indole-3-pyruvic acid exerts its effects at the molecular level through its conversion to indole-3-acetaldehyde, a process catalyzed by the enzyme indole-3-pyruvate decarboxylase . This conversion is a key step in the indole-3-pyruvic acid pathway of auxin biosynthesis .
Temporal Effects in Laboratory Settings
It is known that changes in the levels of Indole-3-pyruvic acid can influence the production of auxin and other downstream metabolites .
Metabolic Pathways
Indole-3-pyruvic acid is involved in the indole-3-pyruvic acid pathway of auxin biosynthesis . It interacts with enzymes such as indole-3-pyruvate decarboxylase and indole-3-acetaldehyde dehydrogenase .
Transport and Distribution
Current knowledge suggests that its conversion to other compounds, such as indole-3-acetaldehyde, may influence its localization .
Subcellular Localization
Its role in auxin biosynthesis suggests that it may be localized in areas of the cell where this process occurs .
Vorbereitungsmethoden
a. Synthesewege:
Indol-3-brenztraubensäure kann durch verschiedene Verfahren synthetisiert werden, darunter:
Knoevenagel-Kondensation: Reaktion von Indol-3-acetaldehyd mit Brenztraubensäure oder ihren Derivaten .
Enzymatische Umwandlung: Verwendung von Enzymen wie Tryptophantransaminase, um Tryptophan in this compound umzuwandeln .
b. Industrielle Produktion:
Während großtechnische Produktionsverfahren weniger verbreitet sind, werden weiterhin effiziente und skalierbare Ansätze erforscht.
Analyse Chemischer Reaktionen
Indol-3-brenztraubensäure unterliegt verschiedenen Reaktionen:
Oxidation: Sie kann zu Indol-3-essigsäure (IAA) oxidiert werden, einem bekannten Pflanzenhormon .
Reduktion: Die Reduktion der Ketogruppe ergibt Indol-3-milchsäure .
Substitution: Am Indolring treten verschiedene Substitutionen auf, die zu verschiedenen Derivaten führen .
Häufige Reagenzien und Bedingungen umfassen:
Oxidation: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Enzymen .
Reduktion: Katalytische Hydrierung oder Reduktion mit Natriumborhydrid .
Substitution: Einsatz von Lewis-Säuren oder nukleophile Substitutionsreaktionen .
Hauptprodukte:
Indol-3-essigsäure (IAA): Ein wichtiger Pflanzenwachstumsregulator.
Indol-3-milchsäure: Ein verwandter Metabolit.
Vergleich Mit ähnlichen Verbindungen
Indol-3-brenztraubensäure zeichnet sich durch ihre Rolle als AHR-Agonist aus. Zu ähnlichen Verbindungen gehören:
Indol-3-essigsäure (IAA): Ein natürliches Pflanzenhormon.
Tryptophan: Die Ausgangssubstanz, aus der IPA gewonnen wird.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTKLPZEZYGQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042053 | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-12-1 | |
| Record name | Indole-3-pyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indol-3-yl pyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-pyruvic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-pyruvic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-PYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QM0LT13A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indolepyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biosynthetic pathway of indole-3-acetic acid (IAA) involving indole-3-pyruvic acid (IPyA)?
A1: The indole-3-pyruvic acid (IPyA) pathway is the main route for IAA biosynthesis in higher plants. The pathway involves two key enzymatic steps:
- Transamination: L-tryptophan is converted to IPyA by tryptophan aminotransferases (TAA1/TARs). [ [, , ] ]
- Oxidative Decarboxylation: IPyA is converted to IAA by the YUCCA (YUC) family of flavin-containing monooxygenases. [ [, , ] ]
Q2: Are there alternative pathways for IAA biosynthesis in plants?
A2: Yes, besides the IPyA pathway, plants utilize other routes for IAA biosynthesis:
- Tryptamine Pathway: Involves the decarboxylation of tryptophan to tryptamine, followed by conversion to IAAld and finally IAA. [ [, ] ]
- Indole-3-acetamide (IAM) Pathway: This pathway converts tryptophan to IAM, which is subsequently hydrolyzed to IAA by amidases, such as AMI1. [ [, ] ]
- Indole-3-acetaldoxime (IAOx) Pathway: Specific to Brassicaceae, this pathway involves the conversion of tryptophan to IAOx and ultimately to IAA. [ [] ]
Q3: Does the relative importance of these pathways vary across different organisms?
A3: Yes, the prominence of each pathway can differ among species and even within different tissues of the same plant. For example, studies suggest that the tryptamine pathway is active in pea roots [ [] ], while the IPyA pathway plays a significant role in Arabidopsis thaliana. [ [] ] Furthermore, certain pathways might be favored under specific environmental conditions or developmental stages.
Q4: Can microorganisms also produce IAA via the IPyA pathway?
A4: Yes, the IPyA pathway is not limited to plants. Several bacterial species, including plant-growth-promoting rhizobacteria like Azospirillum, produce IAA through this pathway. [ [, , , ] ] This bacterial IAA production can significantly impact plant growth and development, often in a beneficial manner.
Q5: What are the key intermediates in the IPyA pathway and how are they detected and quantified?
A5: Key intermediates include indole-3-lactic acid (ILA) and indole-3-acetaldehyde (IAAld). These compounds, along with IPyA and IAA itself, can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS). [ [, , , , ] ] The use of deuterium-labeled standards in these analyses allows for precise quantification of the endogenous compounds. [ [] ]
Q6: How is IPyA metabolized, and what are the potential byproducts?
A6: Aside from its conversion to IAA, IPyA can be enzymatically reduced to indole-3-lactic acid (ILA). [ [, , ] ] Additionally, IPyA can degrade into various compounds, including diindolylmethane derivatives, some of which exhibit Aryl Hydrocarbon Receptor (AHR) agonist activity. [ [] ]
Q7: What is the biological significance of IPyA in plants?
A7: IPyA is a crucial precursor to IAA, the primary auxin in plants. IAA regulates a vast array of plant growth and developmental processes, including:
- Cell division and elongation [ [] ]
- Root initiation and development [ [] ]
- Apical dominance [ [] ]
- Responses to light and gravity [ [] ]
- Flowering [ [] ]
Q8: How does IPyA itself influence plant physiology, independent of its conversion to IAA?
A8: While IPyA's primary role is as an IAA precursor, recent research indicates that it might possess additional biological activities. For instance, IPyA has been shown to act as an AHR agonist, potentially influencing immune responses and inflammation in animal models. [ [, , ] ]
Q9: What are the potential applications of IPyA in agriculture?
A9: Understanding the IPyA pathway offers opportunities to manipulate plant growth and development for agricultural benefit. Potential applications include:
Q10: What are the potential applications of IPyA in medicine?
A10: The AHR agonist activity of IPyA and its metabolites suggests potential therapeutic applications, particularly in conditions where immune modulation is beneficial:
- Inflammatory bowel disease: Studies show that IPyA can suppress colitis in mice, potentially by modulating immune cell populations and cytokine production. [ [] ]
- Autoimmune diseases: IPyA has demonstrated efficacy in alleviating rheumatoid arthritis in rodent models, highlighting its potential as a therapeutic agent. [ [] ]
Q11: What is the molecular formula and weight of IPyA?
A11: The molecular formula of IPyA is C11H9NO3, and its molecular weight is 203.19 g/mol.
Q12: What are the key spectroscopic features of IPyA?
A12: IPyA exhibits characteristic spectroscopic properties:
- UV-Vis Spectroscopy: IPyA shows absorption in the ultraviolet region, typical of indole compounds. [ [] ]
- Infrared Spectroscopy (IR): IR spectroscopy reveals specific vibrational modes, including those associated with the carboxylic acid, ketone, and aromatic ring moieties. [ [] ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information, including the chemical environment and connectivity of atoms within the IPyA molecule. [ [] ]
Q13: Does IPyA exhibit tautomerism?
A13: Yes, IPyA exists in both keto and enol tautomeric forms. [ [, ] ] The relative proportions of each tautomer are influenced by factors such as pH and temperature.
Q14: How can these tautomers be distinguished and analyzed?
A14: Ultra high-performance liquid chromatography (UHPLC) can effectively separate the keto and enol tautomers of IPyA. [ [] ] This technique, coupled with spectroscopic methods like NMR, allows for the identification and quantification of each tautomer.
Q15: Is IPyA a stable compound?
A15: IPyA exhibits limited stability and is prone to degradation under certain conditions. Factors affecting its stability include:
- Solvent: IPyA degradation can occur in various solvents, particularly during evaporation. [ [] ]
- Temperature: Elevated temperatures can accelerate IPyA breakdown. [ [] ]
- pH: The stability of IPyA is influenced by pH, with different degradation pathways predominating under acidic or alkaline conditions. [ [] ]
Q16: How can the stability of IPyA be enhanced?
A16: Several strategies can improve the stability of IPyA during extraction, storage, and analysis:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
